molecular formula C7H10N2O3 B1326310 N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide CAS No. 875553-59-6

N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide

Cat. No.: B1326310
CAS No.: 875553-59-6
M. Wt: 170.17 g/mol
InChI Key: KSZXOXXGUAYWRJ-UHFFFAOYSA-N
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Description

N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide is a chemical compound with the molecular formula C7H10N2O3 and a molecular weight of 170.17 g/mol . It is characterized by the presence of an oxazole ring, which is a five-membered ring containing oxygen and nitrogen atoms. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-dimethylamino-2-oxoethyl methoxyacetate with an appropriate oxazole derivative . The reaction is usually carried out in the presence of a base, such as sodium hydride, and a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while reduction may produce saturated heterocycles .

Mechanism of Action

The mechanism of action of N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide is unique due to its specific structural features, such as the methoxy and dimethyl groups attached to the oxazole ring. These features confer distinct chemical reactivity and biological activity, making it valuable for various research applications .

Properties

IUPAC Name

N-methoxy-N,2-dimethyl-1,3-oxazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-5-8-6(4-12-5)7(10)9(2)11-3/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSZXOXXGUAYWRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C(=O)N(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20647618
Record name N-Methoxy-N,2-dimethyl-1,3-oxazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875553-59-6
Record name N-Methoxy-N,2-dimethyl-1,3-oxazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 875553-59-6
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